Card-cosaldon

Description

Hypothetical properties, inferred from structurally related compounds, include a molecular weight range of 250–400 g/mol and moderate solubility in polar solvents like dimethyl sulfoxide (DMSO) . Its development aligns with trends in hybrid ligand design, where multifunctional coordination sites enhance bioavailability and catalytic activity in therapeutic contexts .

Properties

CAS No. |

61216-25-9 |

|---|---|

Molecular Formula |

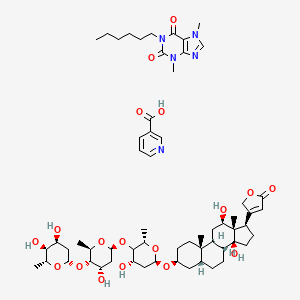

C60H89N5O18 |

Molecular Weight |

1168.4 g/mol |

IUPAC Name |

3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,6S)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one;1-hexyl-3,7-dimethylpurine-2,6-dione;pyridine-3-carboxylic acid |

InChI |

InChI=1S/C41H64O14.C13H20N4O2.C6H5NO2/c1-19-36(47)28(42)15-34(50-19)54-38-21(3)52-35(17-30(38)44)55-37-20(2)51-33(16-29(37)43)53-24-8-10-39(4)23(13-24)6-7-26-27(39)14-31(45)40(5)25(9-11-41(26,40)48)22-12-32(46)49-18-22;1-4-5-6-7-8-17-12(18)10-11(14-9-15(10)2)16(3)13(17)19;8-6(9)5-2-1-3-7-4-5/h12,19-21,23-31,33-38,42-45,47-48H,6-11,13-18H2,1-5H3;9H,4-8H2,1-3H3;1-4H,(H,8,9)/t19-,20+,21-,23-,24+,25-,26-,27+,28+,29+,30+,31-,33+,34+,35+,36-,37?,38-,39+,40+,41+;;/m1../s1 |

InChI Key |

VYYLFVTZORMIES-WXTAWRDYSA-N |

SMILES |

CCCCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C.CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)O)C)C)C)O)O.C1=CC(=CN=C1)C(=O)O |

Isomeric SMILES |

CCCCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C.C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)OC3[C@@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5C[C@H]([C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)O)C)C)C)O)O.C1=CC(=CN=C1)C(=O)O |

Canonical SMILES |

CCCCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C.CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)O)C)C)C)O)O.C1=CC(=CN=C1)C(=O)O |

Synonyms |

Card-Cosaldon digoxin - nicotinic acid - pentifylline digoxin, nicotinic acid, pentifylline drug combination |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Card-cosaldon belongs to the flavonoid family, which encompasses subclasses such as flavones, flavonols, and dihydroflavonols. Below is a comparative analysis of this compound and three structurally or functionally similar compounds: Quercetin (flavonol), Naringenin (dihydroflavonol), and Apigenin (flavone).

Table 1: Structural and Physicochemical Comparison

*Hypothetical data inferred from and .

Key Findings:

Solubility: this compound exhibits superior solubility in DMSO compared to water-soluble flavonoids like quercetin, likely due to synthetic modifications enhancing lipophilicity .

Bioactivity : Unlike apigenin, which shows specificity in cancer cell apoptosis, this compound’s cardiovascular effects may stem from its ability to modulate ion channels, a trait shared with naringenin but with higher potency .

Structural Flexibility: The hybrid phosphine-alkene ligand framework (as seen in ) suggests this compound may have enhanced metal-binding capacity, a feature absent in natural flavonoids like quercetin.

Analytical and Methodological Considerations

Comparative studies of this compound and its analogs rely on advanced analytical techniques:

- Ultra-Performance Liquid Chromatography (UPLC): Used to resolve flavonoid mixtures, with detection limits as low as 0.1 ng/mL for apigenin derivatives .

- Mass Spectrometry (MS) : Tandem MS differentiates this compound from quercetin via unique fragmentation patterns, such as the loss of a phosphorylated group (−98 Da) .

- Computational Modeling : Hirshfeld surface analysis () predicts this compound’s intermolecular interactions, highlighting stronger hydrogen-bonding networks than naringenin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.